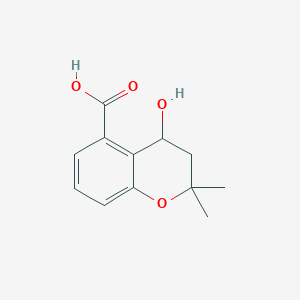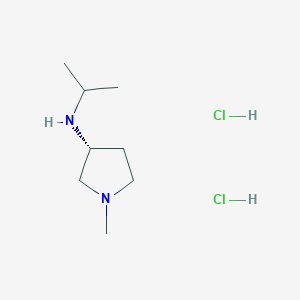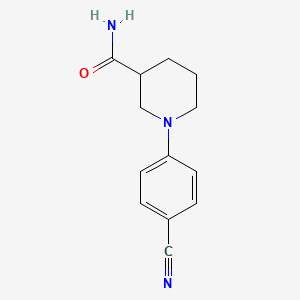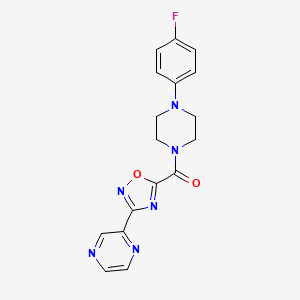
4-Hydroxy-2,2-dimethylchroman-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2,2-dimethylchroman-5-carboxylic acid is an organic compound with the molecular formula C12H14O4 It is a derivative of chroman, a bicyclic compound consisting of a benzene ring fused to a tetrahydropyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,2-dimethylchroman-5-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2,2-dimethylchroman and suitable reagents for hydroxylation and carboxylation.
Hydroxylation: The hydroxylation of 2,2-dimethylchroman is carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under controlled conditions to introduce the hydroxyl group at the 4-position.
Carboxylation: The carboxylation step involves the introduction of a carboxyl group at the 5-position. This can be achieved through the use of carbon dioxide (CO2) in the presence of a suitable catalyst, such as a transition metal complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of high-purity starting materials, precise control of reaction conditions, and efficient purification techniques to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-2,2-dimethylchroman-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The carboxyl group at the 5-position can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, nucleophiles
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives
Applications De Recherche Scientifique
4-Hydroxy-2,2-dimethylchroman-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties. It is used in the development of new pharmaceuticals and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and neurodegenerative disorders. Its ability to modulate biological pathways makes it a promising compound for drug discovery.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-2,2-dimethylchroman-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 4-position and the carboxyl group at the 5-position play crucial roles in its biological activity. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, making it a potential therapeutic agent for various diseases.
Comparaison Avec Des Composés Similaires
4-Hydroxy-2,2-dimethylchroman-5-carboxylic acid can be compared with other similar compounds, such as:
Chromans: Compounds like 2,2-dimethylchroman and 4-hydroxychroman share structural similarities but differ in their functional groups and biological activities.
Flavonoids: Flavonoids like quercetin and kaempferol have similar antioxidant properties but differ in their chemical structures and specific biological effects.
Phenolic Acids: Compounds like ferulic acid and caffeic acid have similar hydroxyl and carboxyl groups but differ in their overall structures and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry.
Propriétés
IUPAC Name |
4-hydroxy-2,2-dimethyl-3,4-dihydrochromene-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-12(2)6-8(13)10-7(11(14)15)4-3-5-9(10)16-12/h3-5,8,13H,6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFMXAXWEWYHNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(C=CC=C2O1)C(=O)O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z)-3-{[(4-chlorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2675288.png)
![3-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B2675289.png)


![N-(3-chlorophenyl)-2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2675294.png)
![3-(4-fluorophenyl)-1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2675296.png)
![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-(4-(trifluoromethoxy)phenyl)thiazolidine](/img/structure/B2675300.png)
![spiro[adamantane-2,2'-azetidine]-4'-one](/img/structure/B2675301.png)

![N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2675303.png)
![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclopentanecarboxamide](/img/structure/B2675304.png)
![2-[(4-Methoxyphenyl)methoxy]pyridine-4-carboximidamide dihydrochloride](/img/structure/B2675305.png)
![N-[(4-fluorophenyl)methyl]-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2675308.png)
